amine CAS No. 937667-47-5](/img/structure/B2984697.png)

[(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

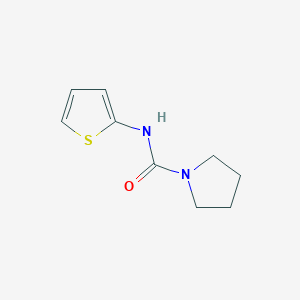

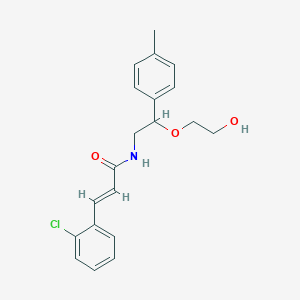

(3-Methylthiophen-2-yl)methyl)(propan-2-yl)amine, also known as MTPA, is an organic compound that has been studied for its potential applications in different areas of science and medicine. It is a derivative of thiophene, a five-membered ring containing a sulfur atom, and is composed of a methylthiophene ring, two methyl groups, and a propan-2-yl group. MTPA has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology, as well as its potential use as a drug.

Scientific Research Applications

[(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In vivo studies have been conducted to evaluate its potential use as a drug, as well as its potential applications in the treatment of various diseases and conditions. In vitro studies have been conducted to evaluate its potential use as a therapeutic agent and its potential effects on different biological systems.

In Vivo

In vivo studies have been conducted to evaluate the potential use of [(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine as a drug. These studies have focused on its potential use in the treatment of various diseases and conditions, such as cancer, diabetes, and neurological disorders. The results of these studies have shown that this compound has potential therapeutic effects in both humans and animals.

In Vitro

In vitro studies have been conducted to evaluate the potential effects of [(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine on different biological systems. These studies have focused on its potential effects on cell growth, gene expression, and protein expression. The results of these studies have shown that this compound has potential effects on a variety of biological systems.

Mechanism of Action

Target of Action

The primary targets of (3-Methylthiophen-2-yl)methylamine are currently unknown. This compound is a derivative of thiophene, which is known to have a wide range of therapeutic properties . .

Mode of Action

The mode of action of (3-Methylthiophen-2-yl)methylamineAs a thiophene derivative, it may share some of the biological and physiological functions of other thiophene compounds, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . .

Biochemical Pathways

The biochemical pathways affected by (3-Methylthiophen-2-yl)methylamineGiven the wide range of therapeutic properties of thiophene compounds , it is likely that this compound affects multiple pathways

Result of Action

The molecular and cellular effects of (3-Methylthiophen-2-yl)methylamineAs a thiophene derivative, it may share some of the effects of other thiophene compounds, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (3-Methylthiophen-2-yl)methylamine is not well-documented Factors such as temperature, pH, and the presence of other compounds can influence the action of a compound

Biological Activity

[(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine has been studied for its potential biological activity. Studies have shown that this compound has potential anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to have potential effects on cell growth, gene expression, and protein expression.

Biochemical and Physiological Effects

This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can affect the expression of certain proteins and genes, as well as the activity of certain enzymes. It has also been shown to have potential effects on cell growth, cell death, and cell differentiation.

Advantages and Limitations for Lab Experiments

The use of [(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine in laboratory experiments has several advantages and limitations. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it has been shown to have potential effects on a variety of biological systems. However, its mechanism of action is not yet fully understood, and its effects on certain biological systems may not be consistent or predictable.

Future Directions

The potential applications of [(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine are still being explored, and there are a number of future directions that could be taken. These include the development of new synthesis methods, the evaluation of its potential use in the treatment of various diseases and conditions, the exploration of its potential effects on different biological systems, and the development of new pharmacological agents based on this compound. Additionally, further research could be conducted to explore the mechanism of action of this compound, as well as its potential effects on biochemical and physiological processes.

Synthesis Methods

[(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine has been synthesized through a variety of methods, including the use of catalytic hydrogenation, amination, and condensation reactions. The most commonly used method is the Friedel-Crafts alkylation reaction, which involves the use of a Lewis acid catalyst and an alkyl halide. This reaction produces this compound in high yields and is relatively simple and inexpensive. Other methods of synthesis include the use of a Grignard reagent, a nucleophilic substitution reaction, and a Williamson ether synthesis.

properties

IUPAC Name |

N-[(3-methylthiophen-2-yl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c1-7(2)10-6-9-8(3)4-5-11-9/h4-5,7,10H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXWKQPRAOWJIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CNC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2984623.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide](/img/structure/B2984629.png)

![3-(3-Chlorophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2984631.png)

![(Z)-methyl 2-((2,6-difluorobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2984632.png)

![(E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2984633.png)

![4-chloro-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2984637.png)